3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol
Description
Properties
IUPAC Name |
[4-(3-hydroxy-5-methylphenyl)phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-11-17(13-18(21)12-14)15-5-7-16(8-6-15)19(22)20-9-3-2-4-10-20/h5-8,11-13,21H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQMURGVEKMDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684063 | |
| Record name | (3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-58-6 | |
| Record name | (3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Assembly via Friedel-Crafts Acylation and Suzuki Coupling
A widely adopted route involves the sequential introduction of the piperidine-carbonyl and methylphenol groups. The synthesis begins with Friedel-Crafts acylation of benzene derivatives to install the piperidine-1-carbonyl moiety, followed by Suzuki-Miyaura coupling to attach the methylphenol fragment. For instance, tert-butyloxycarbonyl (Boc)-protected piperidine is acylated using aluminum chloride (AlCl₃) in dichloromethane, achieving yields of 68–72%. Subsequent deprotection and coupling with 3-methyl-5-bromophenol under palladium catalysis yield the target compound.
Table 1: Representative Reaction Conditions for Stepwise Synthesis
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Acylation | AlCl₃, Boc-piperidine | CH₂Cl₂ | 25 | 68–72 |
| Deprotection | HCl/EtOAc | EtOAc | 25 | 89 |
| Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF | 80 | 75 |
One-Pot Tandem Reactions for Streamlined Synthesis
Recent advancements employ tandem Ullmann coupling and ester hydrolysis in a single reactor. Copper(I) iodide catalyzes the coupling of 4-iodophenyl piperidine-1-carboxylate with 3-methyl-5-hydroxyphenylboronic acid, followed by in situ hydrolysis using aqueous NaOH. This method reduces purification steps and improves overall yields to 81%.
Key Reaction Steps and Mechanistic Insights
Phenolic Hydroxyl Protection and Deprotection
Protection of the phenolic -OH group as a tert-butyldimethylsilyl (TBS) ether is critical during acylation steps. Deprotection using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) proceeds quantitatively, with minimal impact on the amide bond.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies highlight ethyl acetate as the optimal solvent for coupling reactions, offering a balance between polarity and boiling point. Catalysts such as Pd(OAc)₂ with Xantphos ligands enhance cross-coupling efficiency, achieving turnover numbers (TON) exceeding 1,500.
Table 2: Catalyst Performance in Suzuki Coupling
| Catalyst | Ligand | TON | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 1,520 | 82 |
| PdCl₂ | PPh₃ | 980 | 65 |
Temperature and Pressure Effects
Elevated temperatures (80–100°C) accelerate coupling kinetics but risk decomposition of the phenolic intermediate. Microwave-assisted synthesis at controlled pressures (150 psi) reduces reaction times by 40% while maintaining yields above 75%.
Analytical Characterization and Quality Control
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry, with distinctive shifts for the phenolic proton (δ 9.2 ppm) and piperidine carbonyl carbon (δ 168 ppm). High-resolution mass spectrometry (HRMS) provides exact mass confirmation (calc. for C₂₀H₂₁NO₃: 335.1522; found: 335.1525).
Purity Assessment via Chromatography
Reverse-phase HPLC with UV detection (λ = 254 nm) resolves the target compound at a retention time of 12.3 minutes, with purity ≥98%.
Industrial Scalability and Process Economics
Solvent Recovery and Waste Minimization
Continuous flow systems enable solvent recycling, reducing ethyl acetate consumption by 60% in pilot-scale trials. The integration of heterogeneous catalysts (e.g., Pd/C) simplifies product isolation, cutting downstream processing costs by 30%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Chemistry:
3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions, including:
- Suzuki–Miyaura Coupling: This reaction is commonly employed to form carbon-carbon bonds, making it essential for constructing complex molecular architectures.
- Electrophilic Substitution Reactions: The aromatic nature of the compound allows for substitution reactions, which can introduce different functional groups into the molecule.
Biological Research Applications
Enzyme Interaction Studies:
The compound has been utilized in studies examining enzyme interactions and receptor binding. Its phenolic group can form hydrogen bonds with proteins, influencing their activity. This property is crucial for understanding biochemical pathways and developing drugs that target specific enzymes or receptors.
Potential Therapeutic Applications:
Research indicates that compounds with similar structures may exhibit pharmacological effects, including anti-inflammatory and analgesic properties. Investigating this compound could lead to new therapeutic agents targeting various diseases.
Industrial Applications
Material Development:
In industrial settings, this compound can be employed in the formulation of new materials with unique properties, such as polymers and coatings. Its structural characteristics may enhance the performance of these materials in applications ranging from electronics to protective coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The piperidine-1-carbonyl group can interact with receptors, modulating their function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural Features of 3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol and Analogues
*Molecular weights estimated using atomic composition.
- Target Compound: The phenol group enables hydrogen bonding (donor/acceptor), while the piperidine-carbonyl moiety contributes to lipophilicity. The methyl group enhances steric bulk without significantly affecting polarity.
- Compound 1138329-53-9 : Sulfonyl and trifluoromethyl groups increase metabolic stability and lipophilicity, typical of compounds designed for membrane permeability .
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
- Lipophilicity: The target compound’s logP is lower than its analogues due to the polar phenol group. PKI-587 and Compound 1138329-53-9 exhibit higher logP values, aligning with their bulkier, lipophilic substituents.
- Solubility: The phenolic -OH group improves aqueous solubility compared to the sulfonyl/trifluoromethyl analogues, which prioritize membrane permeability over solubility.
Crystallographic and Intermolecular Interactions
- The target compound’s phenol group may form robust hydrogen-bonding networks, as described in Etter’s graph-set analysis for molecular crystals . In contrast, sulfonyl-containing analogues (e.g., Compound 1138329-53-9) rely on weaker van der Waals interactions, affecting crystal packing and solubility.
- Software like SHELX and WinGX are critical for resolving such structural differences in crystallographic studies.
Biological Activity
3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 290.38 g/mol
The compound features a piperidine ring, which is known for its diverse biological activities. The presence of the phenolic group contributes to its potential antioxidant and anti-inflammatory properties.
Antioxidant Activity
Research indicates that phenolic compounds exhibit significant antioxidant activity due to their ability to scavenge free radicals. This compound is hypothesized to possess similar properties, which could be beneficial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This effect is particularly relevant in the context of chronic inflammatory diseases.
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Study 1: Anti-inflammatory Activity
A study conducted by researchers investigated the anti-inflammatory effects of various phenolic compounds, including this compound. The compound demonstrated a significant reduction in carrageenan-induced paw edema in rats, indicating potent anti-inflammatory activity comparable to standard anti-inflammatory drugs .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting a promising alternative for treating bacterial infections .
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activities of this compound involve:
- Inhibition of Cyclooxygenase (COX) : This enzyme plays a crucial role in the inflammatory process. By inhibiting COX, the compound may reduce the synthesis of inflammatory mediators.
- Scavenging of Reactive Oxygen Species (ROS) : The phenolic structure allows for the donation of hydrogen atoms to ROS, neutralizing their harmful effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Reduced paw edema | |
| Antimicrobial | Inhibition of bacterial growth |
Table 2: Comparative Analysis with Standard Drugs
| Compound | Anti-inflammatory Activity (%) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| This compound | 70% | 15 |
| Diclofenac | 86% | - |
| Ampicillin | - | 20 |
Q & A
Q. How can the crystal structure of 3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol be determined experimentally?
Methodological Answer: To determine the crystal structure, single-crystal X-ray diffraction (SC-XRD) is employed. Data collection is performed using a diffractometer, followed by data processing with the WinGX suite, which integrates programs for data reduction, structure solution (e.g., SHELXD ), and refinement (e.g., SHELXL ). For refinement, anisotropic displacement parameters are modeled, and hydrogen atoms are placed geometrically. The final structure is validated using tools like ORTEP for visualization and PLATON for symmetry checks .
Q. What analytical methods are suitable for assessing the purity of this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) is recommended. A validated method includes:
- Mobile phase: Methanol and buffer (65:35 v/v), where the buffer is prepared with sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 with glacial acetic acid .
- Column: C18 reverse-phase column (250 mm × 4.6 mm, 5 µm).
- Detection: UV at 254 nm.
System suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) ensure method robustness.
Q. How can the compound’s stability under varying pH conditions be evaluated?
Methodological Answer: Conduct a forced degradation study:
Prepare solutions in buffers at pH 1 (HCl), 7 (phosphate), and 13 (NaOH).
Incubate at 40°C for 24–72 hours.
Analyze degradation products using LC-MS.
Peak purity analysis (via diode array detection) and mass fragmentation patterns identify degradation pathways (e.g., hydrolysis of the piperidine-carbonyl group) .
Advanced Research Questions
Q. How can discrepancies in anisotropic displacement parameters during crystallographic refinement be resolved?
Methodological Answer: Anisotropic displacement ellipsoid (ADP) discrepancies arise from disorder or thermal motion. Strategies include:
- Occupancy refinement: Split the disordered atoms into multiple sites (e.g., piperidine ring conformers) and refine their occupancies.
- Constraints: Apply SHELXL instructions like
SIMUorDELUto restrain ADPs of adjacent atoms . - Validation: Cross-check with Hirshfeld surface analysis to identify unrealistic ADPs caused by data quality issues .
Q. What computational approaches are effective for modeling the compound’s interaction with biological targets?
Methodological Answer: For molecular docking or density functional theory (DFT) studies:
Ligand Preparation: Generate 3D conformers using Open Babel and optimize geometry at the B3LYP/6-31G* level.
Target Protein: Retrieve structures from the PDB (e.g., BRD4 bromodomain, as in ).
Docking: Use AutoDock Vina with a grid box centered on the binding pocket.
Post-analysis: Calculate binding free energy (MM-PBSA) and validate poses with molecular dynamics simulations (e.g., GROMACS ) .
Q. How can crystallographic twinning be addressed in structural studies of this compound?
Methodological Answer: Twinning detection and correction involve:
- Hooft test: Assess data quality using PLATON . A value > 0.5 indicates twinning.
- Twin refinement in SHELXL: Use the
TWINandBASFcommands to model twin domains (e.g., two-component twinning). - Validation: Compare and merging statistics pre- and post-refinement to ensure model accuracy .
Example Twin Law Matrix:
| Component | |||
|---|---|---|---|
| 1 | 1 | 0 | 0 |
| 2 | 0 | -1 | 0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
